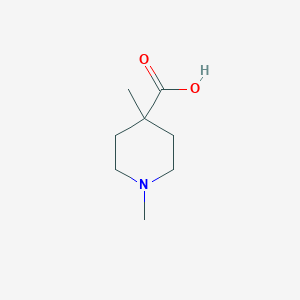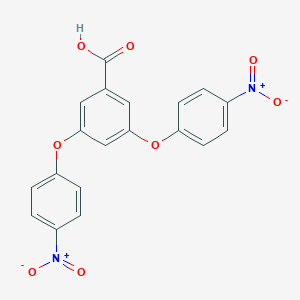
4-Chloro-6-methoxyquinoline-3-carboxylic acid
説明
4-Chloro-6-methoxyquinoline-3-carboxylic acid is a compound that contains a carboxylic acid group and an ester group . It can react with bases to form corresponding salts . It is often used as an intermediate for synthesizing other compounds and is commonly used as a reagent or starting material in organic synthesis .
Molecular Structure Analysis
The molecular formula of 4-Chloro-6-methoxyquinoline-3-carboxylic acid is C10H8ClNO . It has a molecular weight of 193.63 . The SMILES string representation is ClC1=CC=NC2=C1C=C(OC)C=C2 .Physical And Chemical Properties Analysis
4-Chloro-6-methoxyquinoline-3-carboxylic acid is a solid . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.科学的研究の応用
Synthesis and Applications in Organic Chemistry :
- Cannizzaro reaction : A study on the Cannizzaro reaction of 2-chloro-3-formylquinolines revealed the simultaneous redox and methoxylation processes, producing 2-methoxyquinoline-3-carboxylic acids among other products (Kumar, Shankar, & Rajendran, 2012).
- Improved Synthesis Methods : An improved synthesis method for 1-Chloro-6-methoxy-isoquinolin-3-ol and its derivatives was reported, offering better yield and reproducibility than previous methods (Zheng, Wang, Scola, & D'Andrea, 2009).
Pharmaceutical and Medicinal Chemistry :
- Antimicrobial Screening : Research on thiazolidinone derivatives from 3-{[(1E)-(2'-chloro-7'-methoxyquinoline-3'-yl)methylene]amino}-4-(substitutedphenyldiazenyl)phenol demonstrated antimicrobial activity against various microorganisms (Rana, Mistry, & Desai, 2008).
- Anti-inflammatory and Analgesic Properties : Synthesized 4-anilinoquinoline-3-carboxylic acids and their esters showed significant anti-inflammatory and analgesic activities, comparable to indomethacin (Pellerano et al., 1990).
Analytical and Detection Applications :
- Fluorescence Properties : 6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, displayed strong fluorescence in a wide pH range and was proposed as a fluorescent labeling reagent (Hirano et al., 2004).
Chemical Characterization and Reactions :
- Gas Phase Reactions in Mass Spectrometry : The behavior of substituted isoquinolines, including 1-chloro-4-hydroxy-isoquinoline-3-carboxylic acid, in ion trap and triple quadrupole mass spectrometers after electrospray ionization was explored (Thevis, Kohler, Schlörer, & Schänzer, 2008).
Synthetic Utility in Organic Compounds :
- Synthesis of Quinoline Derivatives : A study on the synthesis of 4-Chloro-8-methoxyquinoline from 2-anisidine and diethyl(ethoxymethylene) malonate was conducted, optimizing the reaction conditions for better yield (Jiang, 2010).
Safety and Hazards
The safety information for 4-Chloro-6-methoxyquinoline-3-carboxylic acid indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H302 - Harmful if swallowed and H318 - Causes serious eye damage . The precautionary statements include P264 - Wash skin thoroughly after handling, P270 - Do not eat, drink or smoke when using this product, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, and P501 - Dispose of contents/container to an approved waste disposal plant .
特性
IUPAC Name |
4-chloro-6-methoxyquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-6-2-3-9-7(4-6)10(12)8(5-13-9)11(14)15/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZOKWFJQCRERH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591475 | |
| Record name | 4-Chloro-6-methoxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxyquinoline-3-carboxylic acid | |
CAS RN |
179024-72-7 | |
| Record name | 4-Chloro-6-methoxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)

